
2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a hydroxymethyl group, and a methyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid typically involves several steps starting from readily available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. This intermediate is then subjected to a fluorination reaction to form 2-fluoro-3-nitrotoluene, which is finally oxidized to produce 2-fluoro-3-nitrobenzoic acid . The hydroxymethyl group can be introduced through subsequent reduction and functionalization steps.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields 2-fluoro-3-carboxy-5-methylbenzoic acid, while reduction of the nitro group in intermediates produces 2-fluoro-3-aminomethyl-5-methylbenzoic acid.
Applications De Recherche Scientifique
2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules for studying biochemical pathways and drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(hydroxymethyl)-5-methylbenzoic acid in chemical reactions involves several key steps:
Oxidative Addition: In the context of the Suzuki–Miyaura coupling reaction, the palladium catalyst undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond.
Transmetalation: Nucleophilic organic groups are transferred from boron to palladium, facilitating the formation of new carbon–carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-(hydroxymethyl)benzoic acid: Similar in structure but lacks the methyl group.
3-Fluoro-4-(hydroxymethyl)benzoic acid: Similar but with different positions of the fluorine and hydroxymethyl groups.
2-Fluoro-5-methylbenzoic acid: Similar but lacks the hydroxymethyl group.
Propriétés
Formule moléculaire |
C9H9FO3 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2-fluoro-3-(hydroxymethyl)-5-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-3,11H,4H2,1H3,(H,12,13) |
Clé InChI |
KYSYNRHAMPQOJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)O)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


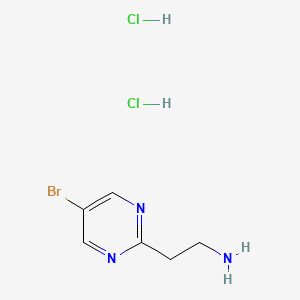
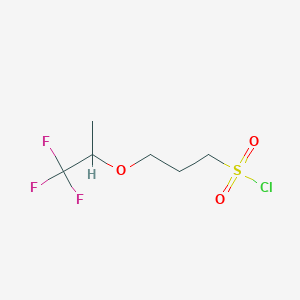



![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)

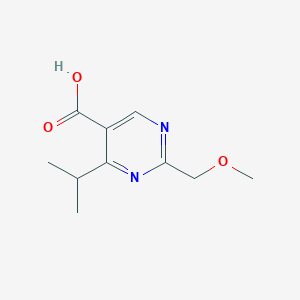
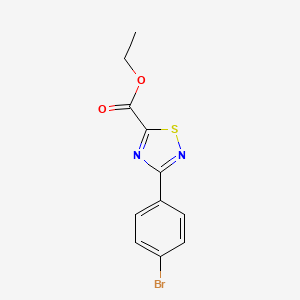

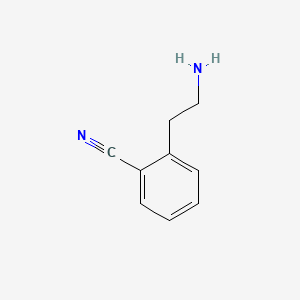
![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
